Cas no 1337669-79-0 (3-(6-methoxy-1,3-dioxaindan-5-yl)methylpyrrolidine)
3-(6-methoxy-1,3-dioxaindan-5-yl)methylpyrrolidine Chemical and Physical Properties
Names and Identifiers
-
- 3-(6-methoxy-1,3-dioxaindan-5-yl)methylpyrrolidine
- EN300-1989617
- 1337669-79-0
- 3-[(6-methoxy-1,3-dioxaindan-5-yl)methyl]pyrrolidine
-
- Inchi: 1S/C13H17NO3/c1-15-11-6-13-12(16-8-17-13)5-10(11)4-9-2-3-14-7-9/h5-6,9,14H,2-4,7-8H2,1H3
- InChI Key: DDTRPYGZWLFACV-UHFFFAOYSA-N
- SMILES: O1COC2=CC(=C(C=C12)CC1CNCC1)OC
Computed Properties
- Exact Mass: 235.12084340g/mol
- Monoisotopic Mass: 235.12084340g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 39.7Ų
3-(6-methoxy-1,3-dioxaindan-5-yl)methylpyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1989617-1g |
3-[(6-methoxy-1,3-dioxaindan-5-yl)methyl]pyrrolidine |
1337669-79-0 | 1g |
$1515.0 | 2023-09-16 | ||
| Enamine | EN300-1989617-5g |
3-[(6-methoxy-1,3-dioxaindan-5-yl)methyl]pyrrolidine |
1337669-79-0 | 5g |
$4391.0 | 2023-09-16 | ||
| Enamine | EN300-1989617-10g |
3-[(6-methoxy-1,3-dioxaindan-5-yl)methyl]pyrrolidine |
1337669-79-0 | 10g |
$6512.0 | 2023-09-16 | ||
| Enamine | EN300-1989617-0.05g |
3-[(6-methoxy-1,3-dioxaindan-5-yl)methyl]pyrrolidine |
1337669-79-0 | 0.05g |
$1272.0 | 2023-09-16 | ||
| Enamine | EN300-1989617-0.1g |
3-[(6-methoxy-1,3-dioxaindan-5-yl)methyl]pyrrolidine |
1337669-79-0 | 0.1g |
$1332.0 | 2023-09-16 | ||
| Enamine | EN300-1989617-0.25g |
3-[(6-methoxy-1,3-dioxaindan-5-yl)methyl]pyrrolidine |
1337669-79-0 | 0.25g |
$1393.0 | 2023-09-16 | ||
| Enamine | EN300-1989617-0.5g |
3-[(6-methoxy-1,3-dioxaindan-5-yl)methyl]pyrrolidine |
1337669-79-0 | 0.5g |
$1453.0 | 2023-09-16 | ||
| Enamine | EN300-1989617-1.0g |
3-[(6-methoxy-1,3-dioxaindan-5-yl)methyl]pyrrolidine |
1337669-79-0 | 1g |
$1515.0 | 2023-05-31 | ||
| Enamine | EN300-1989617-2.5g |
3-[(6-methoxy-1,3-dioxaindan-5-yl)methyl]pyrrolidine |
1337669-79-0 | 2.5g |
$2969.0 | 2023-09-16 | ||
| Enamine | EN300-1989617-5.0g |
3-[(6-methoxy-1,3-dioxaindan-5-yl)methyl]pyrrolidine |
1337669-79-0 | 5g |
$4391.0 | 2023-05-31 |
3-(6-methoxy-1,3-dioxaindan-5-yl)methylpyrrolidine Related Literature
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 3-(6-methoxy-1,3-dioxaindan-5-yl)methylpyrrolidine
Professional Introduction to 3-(6-methoxy-1,3-dioxaindan-5-yl)methylpyrrolidine (CAS No. 1337669-79-0)
3-(6-methoxy-1,3-dioxaindan-5-yl)methylpyrrolidine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number 1337669-79-0, represents a unique structural motif that combines a dioxaindan ring system with a pyrrolidine moiety. The presence of these specific functional groups makes it a promising candidate for further exploration in medicinal chemistry, particularly in the development of novel therapeutic agents.
The dioxaindan ring, characterized by its oxygen-containing heterocyclic structure, contributes to the compound's overall stability and reactivity. This feature is particularly valuable in drug design, as it allows for selective interactions with biological targets. Additionally, the methoxy group attached to the dioxaindan ring enhances the compound's solubility and metabolic stability, which are critical factors in pharmaceutical applications.
The pyrrolidine moiety in 3-(6-methoxy-1,3-dioxaindan-5-yl)methylpyrrolidine adds another layer of complexity and functionality. Pyrrolidine derivatives are well-known for their diverse biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. The integration of this moiety with the dioxaindan scaffold creates a versatile platform for structural modifications and optimization.
In recent years, there has been growing interest in exploring the potential of such hybrid compounds in addressing various therapeutic challenges. The combination of the dioxaindan and pyrrolidine units offers a rich chemical space for designing molecules with enhanced pharmacological profiles. For instance, studies have shown that derivatives of this class exhibit promising activity against certain enzymatic targets, making them attractive for further investigation.
One of the most compelling aspects of 3-(6-methoxy-1,3-dioxaindan-5-yl)methylpyrrolidine is its potential as a lead compound for drug development. Researchers have been leveraging computational methods and high-throughput screening techniques to identify novel analogs with improved binding affinity and selectivity. These efforts have led to several interesting derivatives that show promise in preclinical studies.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the methoxy group at the 6-position of the dioxaindan ring is particularly critical, as it influences the overall electronic properties and biological activity of the molecule. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity.
The pharmacological evaluation of 3-(6-methoxy-1,3-dioxaindan-5-yl)methylpyrrolidine has revealed several intriguing properties. In vitro studies have demonstrated its ability to interact with specific protein targets, suggesting potential therapeutic applications in areas such as neurodegenerative diseases and inflammatory disorders. Furthermore, preliminary in vivo studies indicate that this compound exhibits good bioavailability and minimal toxicity at relevant doses.
The growing body of research on this compound underscores its significance in modern drug discovery. As our understanding of biological pathways continues to expand, molecules like 3-(6-methoxy-1,3-dioxaindan-5-yl)methylpyrrolidine offer new opportunities for developing innovative treatments. Collaborative efforts between synthetic chemists and biologists are essential to fully harness the therapeutic potential of these complex structures.
In conclusion, 3-(6-methoxy-1,3-dioxaindan-5-yl)methylpyrrolidine (CAS No. 1337669-79-0) represents a fascinating example of how structural complexity can be leveraged to develop novel pharmacological entities. Its unique combination of functional groups and promising biological activities make it a valuable asset in the quest for new medicines. Continued research in this area holds great promise for advancing therapeutic strategies across multiple disease domains.
1337669-79-0 (3-(6-methoxy-1,3-dioxaindan-5-yl)methylpyrrolidine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)